4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid
Description
4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid (CAS: 2169168-08-3; Molecular Formula: C₁₃H₂₃NO₄; Molecular Weight: 257.33 g/mol) is a Boc-protected amino acid derivative featuring a cyclohexane ring substituted with a methyl group and a carboxylic acid at the 1-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide chemistry .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)7-5-9(6-8-13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
WWHYIQSGIFMCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonyl-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of free amines after Boc deprotection.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in peptide synthesis as a protected amino acid building block.
Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.
Medicine: In medicinal chemistry, the compound is used to synthesize peptide-based drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or compounds .
Comparison with Similar Compounds
Cubane Analog: 4-((tert-Butoxycarbonyl)amino)cubane-1-carboxylic Acid
- Structure : Replaces the cyclohexane ring with a rigid cubane framework (C₁₇H₁₅O₃N; HRMS m/z: 267.1018 ).
- Key Differences: Steric Effects: The cubane’s cubic geometry imposes severe steric constraints, reducing conformational flexibility compared to the cyclohexane derivative. Synthetic Challenges: Cubane synthesis requires high-energy intermediates (e.g., methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate), with hydrolysis steps under basic conditions (NaOH/THF) yielding the carboxylic acid .
4-tert-Butylcyclohexanecarboxylic Acid
- Structure: Lacks the Boc-amino group but features a tert-butyl substituent (C₁₁H₂₀O₂; CAS: 5451-55-8) .
- Key Differences: Polarity: The tert-butyl group increases lipophilicity (logP ~3.5 estimated), whereas the Boc-amino group in the target compound introduces polar character. Acidity: The carboxylic acid pKa is influenced by substituent electronic effects; tert-butyl’s electron-donating nature may slightly raise pKa compared to the Boc-amino-methyl analog.
Cyclopentene Derivative: (1R,4S)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic Acid
- Structure: Cyclopentene ring with a double bond (C₁₁H₁₇NO₄; Molecular Weight: 227.26 g/mol) .
- Key Differences: Ring Strain: The cyclopentene’s unsaturation introduces angle strain, enhancing reactivity in Diels-Alder or Michael addition reactions.
Bicyclic Analog: 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic Acid
- Structure: Bicyclo[2.1.1]hexane core (C₁₂H₁₉NO₄; Molecular Weight: 241.28 g/mol) .
- Synthetic Routes: Requires specialized methods for bicyclo[2.1.1]hexane assembly, contrasting with the straightforward cyclohexane derivatization used for the target compound.
Free Amino Analog: 1-Amino-4-tert-butylcyclohexanecarboxylic Acid
- Structure: Lacks Boc protection (C₁₁H₂₁NO₂; CAS: 18672-76-9) .
- Key Differences: Reactivity: The free amino group is prone to oxidation and undesired side reactions, necessitating protection (e.g., Boc) in multi-step syntheses. Acid Sensitivity: Boc-protected derivatives are stable under basic conditions but cleaved by acids (e.g., TFA), whereas the free amino compound requires neutral handling.
Physicochemical and Functional Comparisons
Solubility and Stability
- Target Compound : Soluble in polar aprotic solvents (e.g., THF, DMF); storage at 2–8°C in sealed containers to prevent Boc group hydrolysis .
- Cubane Analog : Lower solubility due to hydrophobic cubane core; stable under basic hydrolysis conditions .
- Cyclopentene Derivative : Enhanced solubility in ethers (e.g., EtOAc) due to reduced ring hydrophobicity; susceptible to ring-opening under strong acids .
Stereochemical Considerations
- Cis/Trans Isomerism: For cyclohexane derivatives, substituent positions (e.g., cis-4-hydroxy vs. trans-4-hydroxy) significantly affect pKa (4.68–4.84) . The target compound’s 4-methyl and Boc-amino groups likely induce chair conformations, influencing acidity and intermolecular interactions.
Tabulated Comparison of Key Properties
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